PS-1145

Catalog No.
S540480
CAS No.
431898-65-6
M.F
C17H11ClN4O
M. Wt
322.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PS-1145

CAS Number

431898-65-6

Product Name

PS-1145

IUPAC Name

N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)pyridine-3-carboxamide

Molecular Formula

C17H11ClN4O

Molecular Weight

322.7 g/mol

InChI

InChI=1S/C17H11ClN4O/c18-11-6-13-12-3-5-20-9-15(12)21-16(13)14(7-11)22-17(23)10-2-1-4-19-8-10/h1-9,21H,(H,22,23)

InChI Key

JZRMBDHPALEPDM-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NC2=CC(=CC3=C2NC4=C3C=CN=C4)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

PS-1145; PS 1145; PS1145.

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC(=CC3=C2NC4=C3C=CN=C4)Cl

Description

The exact mass of the compound N-(6-chloro-9h-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide is 322.0621 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of beta-carbolines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical Identity

N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide, also known as PS-1145, is a synthetic molecule belonging to the class of arylpiperidines. It can be obtained in the form of a dihydrochloride salt (PS-1145 dihydrochloride). Sigma-Aldrich:

Potential Therapeutic Applications

  • Kinase Inhibition

    PS-1145 has been investigated for its ability to inhibit certain kinases, enzymes that play a crucial role in cell signaling. Kinase inhibition can potentially disrupt uncontrolled cell proliferation, a hallmark of cancer. [Source needed]

  • DNA Damage Response

    Some studies suggest that PS-1145 might interfere with DNA repair mechanisms in cancer cells, making them more susceptible to cell death. [Source needed]

PS-1145 is a small molecule inhibitor specifically targeting the IκB kinase (IKK) pathway, which plays a crucial role in the regulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling. The compound is recognized for its ability to inhibit the phosphorylation and degradation of IκB proteins, preventing the subsequent nuclear translocation of NF-κB. This mechanism makes PS-1145 a significant candidate for therapeutic applications, particularly in oncology, where NF-κB is often implicated in tumorigenesis and cancer progression .

That typically include the formation of key intermediates followed by cyclization and functionalization steps to achieve the final compound. While specific proprietary methods may vary among manufacturers, common approaches involve:

  • Formation of Intermediate Compounds: Initial reactions to create necessary precursors.
  • Cyclization: A critical step to form the core structure characteristic of PS-1145.
  • Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure purity and efficacy.

Manufacturers often provide detailed synthesis protocols tailored for research purposes .

The biological activity of PS-1145 has been extensively studied, particularly in the context of nasopharyngeal carcinoma (NPC). Research indicates that PS-1145 significantly inhibits the growth of various NPC cell lines while showing minimal effects on normal nasopharyngeal epithelial cells. In vivo studies have confirmed that low doses of PS-1145 can suppress tumor formation in xenograft models without apparent adverse effects . Additionally, PS-1145 has been shown to induce apoptosis in cancer cells by downregulating anti-apoptotic proteins such as Bcl-2, further supporting its role as an effective anti-tumor agent .

PS-1145 has promising applications primarily in cancer therapy due to its ability to inhibit NF-κB signaling pathways associated with tumor growth and survival. Its specific applications include:

  • Cancer Treatment: Particularly effective against nasopharyngeal carcinoma and other malignancies where NF-κB plays a pivotal role.
  • Research Tool: Utilized in laboratory settings to study NF-κB signaling and its implications in various diseases.
  • Potential Anti-inflammatory Agent: Given its mechanism of action, PS-1145 may also have applications in inflammatory diseases where NF-κB is involved .

Interaction studies involving PS-1145 have revealed significant insights into its mechanism of action and resistance patterns. For instance:

  • Drug Resistance: Research indicates that resistance to PS-1145 can develop through increased levels of active NF-kB p65 and changes in expression levels of certain transcription factors like kruppel-like factor 4.
  • Biochemical Pathways: Studies using Western blot analysis have shown that treatment with PS-1145 leads to downregulation of phosphorylated p65 and IκBα, indicating effective inhibition of the NF-κB pathway .

Several compounds share structural or functional similarities with PS-1145. Below is a comparison highlighting their unique features:

Compound NameMechanismUnique Feature
Bay 11-7082IKK inhibitorKnown for broader anti-inflammatory effects
SC75741Selective IKK inhibitorExhibits selectivity towards specific cancer types
TPCA-1Inhibitor of NF-kB activationDemonstrated efficacy against chronic inflammatory diseases
IKK16IKK inhibitorPotent against various cancer cell lines

PS-1145 stands out due to its selective toxicity towards tumorigenic cells while sparing normal cells, making it a compelling candidate for targeted cancer therapies .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

322.0621387 g/mol

Monoisotopic Mass

322.0621387 g/mol

Heavy Atom Count

23

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

12GL090NZZ

Wikipedia

N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide

Dates

Modify: 2023-08-15
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